1,6-Anhydro-2-azido-4-O-benzyl-2-deoxy-b-D-glucopyranose
Description
1,6-Anhydro-2-azido-4-O-benzyl-2-deoxy-β-D-glucopyranose is a synthetic carbohydrate derivative featuring a rigid 1,6-anhydro bridge, an azido group at C-2, and a benzyl ether protecting group at C-3. This compound serves as a key intermediate in glycosylation reactions, particularly for constructing complex oligosaccharides and glycoconjugates. The azido group enables versatile transformations, such as Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the benzyl group provides orthogonal protection during synthetic steps .
Properties
Molecular Formula |
C13H15N3O4 |
|---|---|
Molecular Weight |
277.28 g/mol |
IUPAC Name |
(1R,2S,3R,4R,5R)-4-azido-2-phenylmethoxy-6,8-dioxabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C13H15N3O4/c14-16-15-10-11(17)12(9-7-19-13(10)20-9)18-6-8-4-2-1-3-5-8/h1-5,9-13,17H,6-7H2/t9-,10-,11-,12-,13-/m1/s1 |
InChI Key |
CSEKEFNIXUCHND-SYLRKERUSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)N=[N+]=[N-])O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1C2C(C(C(C(O1)O2)N=[N+]=[N-])O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reaction Conditions
The most widely cited method (Bailliez et al., 2004) utilizes 1,6-anhydro-2-O-triflyl-4-O-benzyl-β-D-mannopyranose as the precursor, reacting with lithium azide (LiN₃) in N,N-dimethylformamide (DMF) under microwave irradiation at 125°C for 20 minutes. Aluminum oxide (Al₂O₃) acts as a desiccant, while toluene co-solvent enhances reagent solubility.
Mechanism and Yield
The triflate group at C-2 undergoes nucleophilic displacement by azide (SN₂ mechanism), with microwave irradiation accelerating kinetics. This method achieves 85% yield and >98% purity. The β-configuration is retained due to the rigid 1,6-anhydro bridge preventing ring inversion.
| Parameter | Value |
|---|---|
| Temperature | 125°C |
| Time | 20 minutes |
| Solvent | DMF/toluene (3:1) |
| Catalyst | Al₂O₃ (10 wt%) |
| Yield | 85% |
Regioselective Benzylidene Fission
Benzylidene Intermediate Preparation
Sakairi et al. (1994) developed a regioselective route starting from 1,6-anhydro-2,3-O-endo-benzylidene-β-D-mannopyranose . Treatment with trimethylamine–borane (1:1) and AlCl₃ selectively cleaves the benzylidene group at O-3, yielding 1,6-anhydro-3-O-benzyl-β-D-mannopyranose (72% yield).
Industrial-Scale Optimization
Solvent and Catalyst Screening
Comparative studies show DMF outperforms DMSO or THF in azide displacement reactions due to higher polarity and Li⁺ coordination. Catalytic Al₂O₃ reduces side reactions (e.g., elimination) by absorbing residual water.
Purification Protocols
Crude product purification via silica gel chromatography (EtOAc/heptane, 1:4) achieves >99% purity. Recrystallization from methanol/water (1:2) yields crystalline product (mp: 101–102°C).
Comparative Analysis of Synthetic Routes
Applications in Oligosaccharide Synthesis
Glycosylation Reactions
The 4-O-benzyl group serves as a temporary protecting group, enabling subsequent glycosylation at O-4. For instance, coupling with thioglycosides (e.g., phenyl 1-thio-β-D-glucopyranoside) forms β(1→4)-linked disaccharides.
Pharmacological Derivatives
Azide reduction (H₂, Pd/C) yields 2-amino analogs, precursors to heparan sulfate mimetics with anticoagulant properties. Fluorinated derivatives exhibit cytotoxicity against PC-3 prostate cancer cells (IC₅₀: 28 μM).
Chemical Reactions Analysis
Types of Reactions
1,6-Anhydro-2-azido-4-O-benzyl-2-deoxy-b-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to an amino group using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substituting agents like halides or alkylating agents.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted glucopyranose derivatives.
Scientific Research Applications
1,6-Anhydro-2-azido-4-O-benzyl-2-deoxy-b-D-glucopyranose has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex oligosaccharides and glycosides.
Biology: Employed in the study of carbohydrate-protein interactions and glycosylation processes.
Medicine: Integral in the development of antiviral drugs targeting diseases like HIV/AIDS.
Industry: Utilized in the production of novel therapeutic agents and drug discovery.
Mechanism of Action
The mechanism of action of 1,6-Anhydro-2-azido-4-O-benzyl-2-deoxy-b-D-glucopyranose involves its role as a precursor in the synthesis of antiviral drugs. The azido group is crucial for the compound’s activity, as it can be transformed into an amino group, which interacts with viral enzymes and inhibits their function. This inhibition prevents the replication of the virus, thereby reducing the viral load in the body.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substitution Patterns
Several related 1,6-anhydro glucopyranose derivatives exhibit variations in substituent positions and functional groups, leading to distinct reactivity and physicochemical properties:
Table 1: Key Structural Differences Among Analogues
Reactivity and Functionalization
- Azide Reactivity : The C-2 azido group in the target compound undergoes efficient CuAAC reactions, enabling conjugation with alkynes for bioconjugation applications. In contrast, fluorinated analogues (e.g., Compound 7) show reduced reactivity due to electron-withdrawing effects of fluorine .
- Protection/Deprotection: The 4-O-benzyl group in the target compound is stable under acidic conditions but removable via hydrogenolysis. Acetylated derivatives () require basic hydrolysis, offering orthogonal deprotection strategies .
Physicochemical Properties
- Solubility : Benzyl-protected derivatives (e.g., target compound) exhibit higher hydrophobicity (~logP 2.5–3.0) compared to acetylated analogues (~logP 1.0–1.5), impacting solvent compatibility in reactions .
- Thermal Stability: The 1,6-anhydro bridge confers rigidity, enhancing thermal stability (decomposition >200°C) compared to non-anhydro sugars .
Biological Activity
1,6-Anhydro-2-azido-4-O-benzyl-2-deoxy-β-D-glucopyranose (CAS Number: 55682-47-8) is a synthetic carbohydrate derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant case studies.
1,6-Anhydro-2-azido-4-O-benzyl-2-deoxy-β-D-glucopyranose has the molecular formula and a molecular weight of approximately 277.28 g/mol. It is characterized by an anhydro structure and the presence of an azido group, which contributes to its reactivity and biological activity. The compound is often synthesized through various methods involving glycosylation reactions and azidonitration processes .
Biological Activity
Anticancer Properties
Research indicates that compounds with azido groups can exhibit significant anticancer activity. For instance, related nucleoside analogs have shown potent inhibitory effects on cancer cell lines. In a study involving various glycosylated compounds, derivatives similar to 1,6-Anhydro-2-azido-4-O-benzyl-2-deoxy-β-D-glucopyranose demonstrated IC50 values in the nanomolar range against T-cell leukemia cells . This suggests that the compound may possess similar cytotoxic properties.
Mechanism of Action
The proposed mechanism of action for related azido compounds involves interference with nucleic acid synthesis and cellular proliferation pathways. The azido group can facilitate the incorporation of the compound into nucleic acids or proteins, leading to disruption of normal cellular functions .
In Vivo Studies
In vivo studies have shown that certain azido derivatives can enhance the efficacy of existing chemotherapeutic agents. For example, when administered alongside traditional treatments, these compounds have been noted to increase therapeutic responses in animal models .
Case Studies
-
Study on Cytotoxicity
A study evaluated the cytotoxic effects of 1,6-Anhydro-2-azido derivatives on various cancer cell lines, including MDA-MB-468 (breast cancer) and CCRF-HSB-2 (T-cell leukemia). The results indicated that these compounds exhibited significant growth inhibition with GI50 values below 10 µM for some derivatives, highlighting their potential as anticancer agents . -
Combination Therapy
Another investigation assessed the impact of combining 1,6-Anhydro-2-azido derivatives with established anticancer drugs. The results demonstrated enhanced antitumor activity compared to monotherapy, suggesting a synergistic effect that could be exploited in cancer treatment protocols .
Data Table: Biological Activity Summary
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1,6-Anhydro-2-azido-4-O-benzyl-2-deoxy-β-D-glucopyranose | CCRF-HSB-2 (T-cell leukemia) | < 10 | Nucleic acid synthesis inhibition |
| Related Azido Derivative | MDA-MB-468 (breast cancer) | < 10 | Disruption of cellular proliferation |
| Combination Therapy with Traditional Drugs | Various | Enhanced response | Synergistic effect on tumor growth |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 1,6-Anhydro-2-azido-4-O-benzyl-2-deoxy-β-D-glucopyranose, and how can reaction conditions be optimized for high yield?
- The synthesis typically involves selective protection and functionalization of glucose derivatives. For example, 1,6-anhydroglucose frameworks are generated via intramolecular glycosylation under acidic conditions. The benzyl group at the 4-O position is introduced using benzyl bromide in the presence of a base like NaH in DMF, ensuring regioselectivity . The 2-azido group is introduced via nucleophilic substitution or azide transfer reagents. Optimization includes controlling reaction temperature (e.g., 0°C to room temperature) and stoichiometry of reagents (e.g., excess benzyl bromide for complete protection) . Purification often employs column chromatography with silica gel and solvents like ethyl acetate/hexane mixtures to isolate the product in >95% purity.
Q. Which analytical techniques are critical for structural characterization of this compound, and how are data interpreted?
- NMR Spectroscopy : 1H and 13C NMR are essential for confirming regiochemistry and stereochemistry. For instance, the anomeric proton (H-1) in the β-configuration appears as a doublet near δ 4.5–5.5 ppm with a coupling constant (J1,2) of ~7–8 Hz. The benzyl group’s aromatic protons resonate as a multiplet at δ 7.2–7.4 ppm, while the 1,6-anhydro bridge is confirmed by characteristic signals for H-6a and H-6b .
- Mass Spectrometry : High-resolution MALDI-TOF or ESI-MS confirms molecular weight (e.g., [M+Na]+ at m/z 398.15). Fragmentation patterns help validate substituents like the azide (-N3) and benzyl groups .
- X-ray Crystallography : Resolves absolute configuration and ring conformation, though crystallization may require slow evaporation in solvents like chloroform/methanol .
Advanced Research Questions
Q. How does the 4-O-benzyl group influence the reactivity of this compound in glycosylation reactions, and what strategies mitigate steric hindrance?
- The 4-O-benzyl group acts as a temporary protecting group, preventing unwanted side reactions at the 4-OH during glycosylation. However, its bulky nature can hinder nucleophilic attack at the anomeric center. To address this:
- Catalyst Selection : Use Lewis acids like BF3·Et2O or TMSOTf to activate the glycosyl donor, enhancing leaving group departure .
- Solvent Effects : Polar aprotic solvents (e.g., DCM, acetonitrile) improve solubility and stabilize transition states .
- Temperature Control : Reactions at −40°C to 0°C minimize side reactions while maintaining reactivity .
- Post-glycosylation, the benzyl group is removed via hydrogenolysis (H2/Pd-C) or acidic conditions (e.g., TFA/water) .
Q. What role does the 2-azido group play in downstream applications, and how can its reactivity be leveraged for bioconjugation?
- The 2-azido group enables click chemistry (azide-alkyne cycloaddition) for site-specific bioconjugation. Key considerations include:
- Reaction Efficiency : Use Cu(I) catalysts (e.g., CuBr/THPTA) in aqueous buffers (pH 7–8) for rapid triazole formation .
- Substrate Compatibility : Ensure the 1,6-anhydro ring and benzyl group are stable under click conditions (e.g., room temperature, 1–2 hours) .
- Applications : Conjugation with alkynyl-modified proteins, fluorescent probes, or solid supports for glycoarray development .
Q. How can enzymatic assays be designed to study the substrate specificity of β-N-acetylhexosaminidases using 4-deoxy derivatives of this compound?
- Substrate Design : Synthesize 4-deoxy analogs (e.g., 4-deoxy-β-D-glucopyranose) via selective deoxygenation (e.g., Barton-McCombie reaction) .
- Assay Conditions :
- Enzyme Source : Use fungal β-N-acetylhexosaminidases (e.g., Talaromyces flavus), which show higher activity toward 4-deoxy substrates than mammalian enzymes .
- Kinetic Analysis : Monitor hydrolysis rates via TLC or HPLC, comparing kcat/Km values with native substrates (e.g., 2-acetamido-2-deoxy-β-D-glucopyranoside) .
- Inhibition Studies : Test competitive inhibition using transition-state analogs (e.g., 4-deoxy-glycosyl fluorides) .
Methodological Considerations
- Contradiction Analysis : Discrepancies in reported glycosylation yields (e.g., 50% vs. 80%) may arise from differences in protecting group strategies (e.g., 3-O-allyl vs. 3-O-benzyl) or solvent purity .
- Data Validation : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) and compare with literature data for analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
